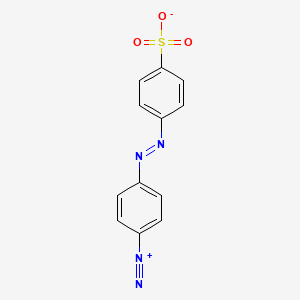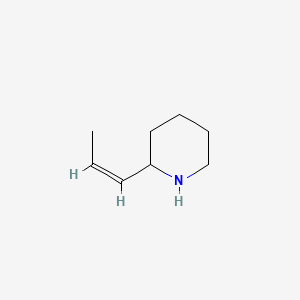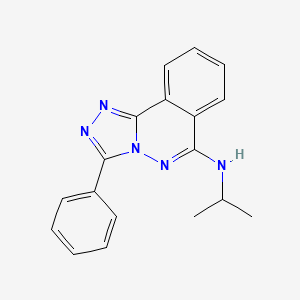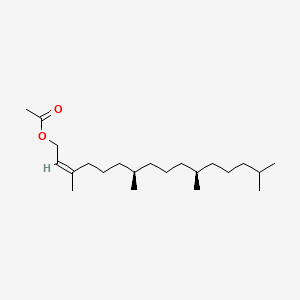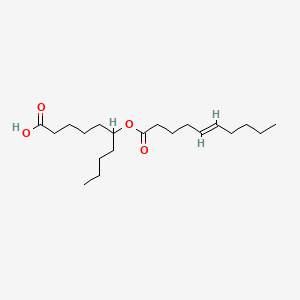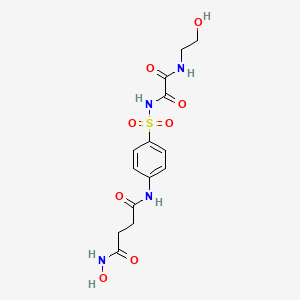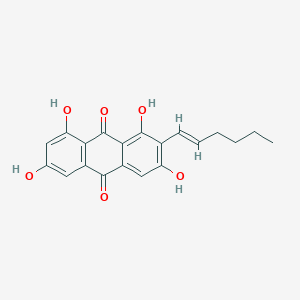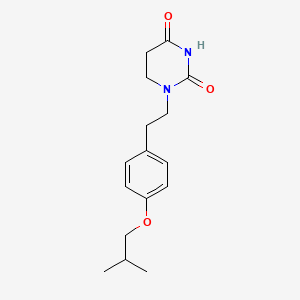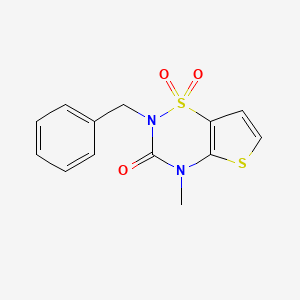![molecular formula C14H6N3NaO5S B12740112 sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate CAS No. 70321-84-5](/img/structure/B12740112.png)
sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a complex organic compound with the molecular formula C14H6N3NaO5S This compound is known for its unique structural features, which include a naphthoquinone core fused with a benzotriazole ring and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves multi-step organic reactions. One common method involves the reaction of naphthoquinone with benzotriazole under specific conditions to form the core structure. The sulfonation of the resulting compound is then carried out using sulfuric acid or other sulfonating agents to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
類似化合物との比較
Similar Compounds
Naphthoquinone derivatives: Compounds such as 1,4-naphthoquinone share a similar core structure.
Benzotriazole derivatives: Compounds like benzotriazole itself are structurally related.
Sulfonated aromatic compounds: Examples include sodium naphthalene sulfonate.
Uniqueness
Sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is unique due to its combination of a naphthoquinone core, benzotriazole ring, and sulfonate group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
特性
CAS番号 |
70321-84-5 |
|---|---|
分子式 |
C14H6N3NaO5S |
分子量 |
351.27 g/mol |
IUPAC名 |
sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C14H7N3O5S.Na/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1 |
InChIキー |
HVQDGOPDEZCEOF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



